molecular formula C10H10N2O B1267355 4-Amino-6-methoxyquinoline CAS No. 6279-51-2

4-Amino-6-methoxyquinoline

Cat. No. B1267355
CAS RN: 6279-51-2
M. Wt: 174.2 g/mol
InChI Key: PHGNGVYUHOARGF-UHFFFAOYSA-N
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Description

4-Amino-6-methoxyquinoline is a compound of interest in various chemical and pharmacological studies due to its unique structural features. The compound is a part of the quinoline family, which are heterocyclic aromatic compounds known for their diverse biological activities.

Synthesis Analysis

The synthesis of 4-Amino-6-methoxyquinoline derivatives often involves multi-step chemical processes, including cyclization, nitrification, and chlorination, starting from simple anilines or other related compounds. For example, the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, a compound related to 4-Amino-6-methoxyquinoline, involves a reaction of 4-chloro-2-methyl-5-nitro- and 2,4-dichloro-5-nitroquinolines with dimethylamine, followed by reduction and methylation steps (Dyablo et al., 2015).

Molecular Structure Analysis

The molecular structure of 4-Amino-6-methoxyquinoline includes a quinoline core with an amino group at the 4-position and a methoxy group at the 6-position. This structure contributes to the compound's chemical properties and reactivity. Structural elucidation techniques such as NMR, MS, and crystallography are typically employed to confirm the molecular structure of synthesized compounds.

Chemical Reactions and Properties

4-Amino-6-methoxyquinoline and its derivatives participate in various chemical reactions, including nucleophilic substitution and reactions with dimethylamine, leading to the formation of aminodehalogenation products and proton sponges (Dyablo et al., 2015). These reactions are crucial for synthesizing more complex molecules and studying the compound's chemical behavior.

Physical Properties Analysis

The physical properties of 4-Amino-6-methoxyquinoline, such as melting point, solubility, and crystallinity, depend on its molecular structure. These properties are essential for determining the conditions under which the compound can be used in further applications.

Chemical Properties Analysis

4-Amino-6-methoxyquinoline exhibits various chemical properties, including the ability to undergo nucleophilic substitution reactions. Its chemical behavior is influenced by the presence of the amino and methoxy groups, which affect its reactivity and interaction with other molecules.

Scientific Research Applications

Metabolic Studies and Antimalarial Activity

4-Amino-6-methoxyquinoline derivatives, like Primaquine, have been extensively studied for their metabolic properties and antimalarial activity. Research has shown that various microorganisms can metabolize Primaquine into different metabolites. These findings are significant in understanding the drug's biochemical pathways and potential therapeutic applications (Clark, Huford, & McChesney, 1981). Additionally, studies have explored the synthesis of certain hydroxy analogues of antimalarial drugs like Primaquine, which have shown activity in forming methemoglobin in human erythrocytes, particularly in glucose-6-phosphate dehydrogenase (G6PD) deficient subjects (Allahyari, Strother, Fraser, & Verbiscar, 1984).

Antiproliferative and Antitubulin Activity

Compounds derived from 5-amino-6-methoxyquinoline have been investigated for their antiproliferative activity and impact on tubulin polymerization. Studies have found that certain derivatives exhibit substantial antiproliferative activity against various cancer cell lines and can inhibit tubulin polymerization, indicating potential applications in cancer therapy (Lee et al., 2011).

Antileishmanial Activity

Research on 8-aminoquinolines, including those with 6-methoxy substitutions, has shown promising antileishmanial activity. These compounds have been tested in vitro against Leishmania tropica and found to be effective, suggesting their potential use in treating leishmaniasis (Berman & Lee, 1983).

Antibacterial Activity

4-Amino-6-methoxyquinoline derivatives have also been synthesized and evaluated for their antimicrobial properties. Some of these compounds have shown slight antibacterial activity against both Gram-positive and Gram-negative bacteria, contributing to the exploration of new antimicrobial agents (Meyer, Lemcke, Geffken, & Kaulfers, 2001).

Safety And Hazards

4-Amino-6-methoxyquinoline is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Quinoline and its derivatives have gained considerable importance due to their high pharmaceutical efficacy and broad range of biological activities . The rapid development of resistances against established drugs, especially in the case of malaria, necessitates the discovery of new active compounds . The synthesis of new compounds from 6-methoxyquinolin-8-amine or its N - (2-aminoethyl) analogue via Ugi-azide reaction has shown promising results .

properties

IUPAC Name

6-methoxyquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGNGVYUHOARGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279141
Record name 4-Amino-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-methoxyquinoline

CAS RN

6279-51-2
Record name 6279-51-2
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Record name 4-Amino-6-methoxyquinoline
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Record name 4-Amino-6-methoxyquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
GB BACHMAN, GE Bennett… - The Journal of Organic …, 1950 - ACS Publications
… to prepare derivatives of 4-amino-7-chloroquinoline containing other side-chains, particularly side-chains of the type previously found active on the 4-amino-6methoxyquinoline nucleus …
Number of citations: 15 pubs.acs.org
CC Price, V Boekelheide - Journal of the American Chemical …, 1946 - ACS Publications
… 4-Amino-7-chloroquinoline has also beenprepared by the general method of Backeberg6 by reduction of 7-chloroquinoline-4-phenylhydrazine, and 4-amino-6-methoxyquinoline has …
Number of citations: 24 pubs.acs.org
RC Elderfield, WJ Gensler, O Birstein… - Journal of the …, 1946 - ACS Publications
… 4-Amino-7-chloroquinoline has also beenprepared by the general method of Backeberg6 by reduction of 7-chloroquinoline-4-phenylhydrazine, and 4-amino-6-methoxyquinoline has …
Number of citations: 35 pubs.acs.org
GE Bennett - 1947 - search.proquest.com
… de riva tives of 4*amino-7-chloroquinoline contain ing o ther s id e -ch a in s , par tic u la r ly side-chains of the type previously found ac tiv e on the 4 -amino-6 »»methoxyquinoline …
Number of citations: 2 search.proquest.com
AM VanArendonk, HA Shonle - Journal of the American Chemical …, 1944 - ACS Publications
… Inasmuch as only four dialkylaminoalkyl derivatives of 4-amino-6-methoxyquinoline have been described,1·2 it was decided to extend this series to include a representative group of …
Number of citations: 2 pubs.acs.org
CC Price, NJ Leonard… - Journal of the American …, 1946 - ACS Publications
… A new synthesis for 4-amino-7-chloro- and 4-amino-6-methoxyquinoline has been described. The preparation of 4-(/Miydroxyethylamino) -7-chloroquinoline and of the bromide and …
Number of citations: 13 pubs.acs.org
AG Renfrew - Journal of the American Chemical Society, 1947 - ACS Publications
… condensed with 2-methyl-4-amino-6-methoxyquinoline in the presence of acetic anhydride. The deeply-colored condensation product was …
Number of citations: 1 pubs.acs.org
RH Reitsema - Chemical Reviews, 1948 - ACS Publications
… With dioxane as the solvent a 68 per cent yield of 4-amino-6-methoxyquinoline was obtained from the amide (59). The Curtius method has been used a great many times for the …
Number of citations: 158 pubs.acs.org
CK Bradsher, ST Amore - Journal of the American Chemical …, 1944 - ACS Publications
… Inasmuch as only four dialkylaminoalkyl derivatives of 4-amino-6-methoxyquinoline have been described,1·2 it was decided to extend this series to include a representative group of …
Number of citations: 1 pubs.acs.org
M Schubert - Journal of the American Chemical Society, 1947 - ACS Publications
… condensed with 2-methyl-4-amino-6-methoxyquinoline in the presence of acetic anhydride. The deeply-colored condensation product was …
Number of citations: 72 pubs.acs.org

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